Product packaging for Furamidine dihydrochloride(Cat. No.:CAS No. 73819-26-8)

Furamidine dihydrochloride

货号: B1674271
CAS 编号: 73819-26-8
分子量: 304.3 g/mol
InChI 键: ZJHZBDRZEZEDGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

RN given refers to parent cpd;  WR 199385 refers to di-HCl;  pafuramidine is a prodrug of this

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4O B1674271 Furamidine dihydrochloride CAS No. 73819-26-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224264
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73819-26-8
Record name 2,5-Bis(4-amidinophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73819-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Furamidine S Biological Actions

Molecular Target Interactions

Furamidine is known to enter cells and localize to the nucleus, where it interacts with DNA. scielo.br Its biological activities are thought to stem primarily from its ability to bind to the minor groove of DNA and potentially inhibit DNA-dependent enzymes or interfere with transcription and replication. scielo.br

DNA Minor Groove Binding Affinity and Specificity

Furamidine exhibits strong affinity for the minor groove of DNA. scielo.braacrjournals.orgnih.govresearchgate.net This binding is a key aspect of its mechanism of action. scielo.braacrjournals.org

AT-Rich Sequence Preferences

Extensive biophysical studies, including NMR, X-ray crystallography, and footprinting, have demonstrated that the primary mode of DNA binding for furamidine is at AT-rich sites within the minor groove. scielo.braacrjournals.orgcaymanchem.comingentaconnect.com Furamidine and similar compounds, which are diamidines, possess structural features, such as the ability to adopt a semi-curved shape, two positively charged amidine groups at physiological pH, and a relatively flat conformation, that are characteristic of molecules that bind the minor groove of AT-rich DNA. nih.gov Furamidine binds tightly to sites composed of at least four adjacent AT base pairs, such as 5′-TAAT, AATT, and TTTT. ingentaconnect.com This preference for AT-rich sequences is consistent with observations made for other furan (B31954) derivatives and standard minor groove binding compounds. pnas.org

Interactive Table 1: Furamidine Binding Affinity to DNA Sequences

DNA SequenceBinding Affinity (KD)NotesSource
AT-rich palindromeNanomolar (lower affinity site)Curves indicative of two-site binding. nih.gov
d(CTGCTGCAGCAG)485 ± 73 nMFit with a single binding model. nih.gov
CTG•CAG Repeat DNA Binding

While primarily known for its AT-rich binding preference, furamidine has also been found to bind to CTG•CAG repeat DNA with nanomolar affinity. nih.govacs.orgnih.gov Isothermal calorimetry (ITC) experiments have shown that furamidine binds CTG•CAG DNA repeats at nanomolar concentrations. nih.gov For a d(CTGCTGCAGCAG) palindromic sequence, furamidine demonstrated a KD of 485 ± 73 nM when fit with a single binding model. nih.gov This binding to expanded CTG•CAG repeats is thought to contribute to the inhibition of transcription of toxic CUG repeat RNA in certain models, such as the HSALR mouse model of myotonic dystrophy type 1 (DM1). nih.gov

Enzyme Inhibition Profiles

Beyond its direct DNA binding, furamidine has been identified as an inhibitor of specific enzymes. scielo.brcaymanchem.comnih.govmedchemexpress.comimmunomart.commedkoo.com

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition

Interactive Table 2: Furamidine Inhibition of Tdp1

EnzymeIC50 (µM)Substrate PreferenceNotesSource
Tdp1Low micromolarDuplex DNA slightly stronger than single-stranded DNAPotent, reversible, and competitive inhibitor. caymanchem.comnih.govmedchemexpress.comimmunomart.commedkoo.comoaepublish.comnih.gov
Protein Arginine Methyltransferase 1 (PRMT1) Inhibition

Furamidine is also a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). scielo.brcaymanchem.commedchemexpress.comimmunomart.commedkoo.comnih.gov It has an IC50 of 9.4 µM for PRMT1. caymanchem.commedchemexpress.comimmunomart.commedkoo.com Furamidine demonstrates selectivity for PRMT1 over other PRMTs, including PRMT5 (IC50 = 166 µM), PRMT6 (IC50 = 283 µM), and PRMT4/CARM1 (IC50 > 400 µM). caymanchem.commedchemexpress.comimmunomart.com Research suggests that furamidine targets the active site of PRMT1 and is primarily competitive with the substrate while being noncompetitive toward the cofactor. medkoo.comnih.gov Cellular studies have shown that furamidine is cell-permeable and effectively inhibits intracellular PRMT1 activity. caymanchem.commedkoo.comnih.gov

Interactive Table 3: Furamidine Selectivity for PRMT1

EnzymeIC50 (µM)Selectivity NotesSource
PRMT19.4Selective over PRMT5, PRMT6, and CARM1. caymanchem.commedchemexpress.comimmunomart.commedkoo.com
PRMT5166 caymanchem.commedchemexpress.comimmunomart.com
PRMT6283 caymanchem.commedchemexpress.comimmunomart.com
CARM1>400Also known as PRMT4. caymanchem.commedchemexpress.comimmunomart.com
Key Parasite Enzyme Inhibition

Furamidine has demonstrated activity against various parasites, including Trypanosoma sp., Pneumocystis carinii, and Cryptosporidium parvum. nih.govresearchgate.netaacrjournals.org Its antiparasitic mechanism is thought to involve the inhibition of key enzymes essential for parasite survival. ontosight.ai

Research indicates that Furamidine acts as an inhibitor of specific enzymes. It is a potent, reversible, and competitive inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP-1). targetmol.commedchemexpress.comcaymanchem.com Inhibition of TDP-1 by Furamidine is effective with both single- and double-stranded DNA substrates, showing slightly stronger potency with duplex DNA. targetmol.commedchemexpress.com

Furthermore, Furamidine is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). researchgate.nettargetmol.commedchemexpress.comcaymanchem.commedkoo.comcaymanchem.com Studies have reported an IC₅₀ value of 9.4 µM for PRMT1 inhibition. targetmol.commedchemexpress.comcaymanchem.comcaymanchem.com Furamidine demonstrates selectivity for PRMT1 over other protein arginine methyltransferases, including PRMT5, PRMT6, and PRMT4 (CARM1), with significantly higher IC₅₀ values (166 µM, 283 µM, and >400 µM, respectively). targetmol.commedchemexpress.comcaymanchem.comcaymanchem.com

EnzymeIC₅₀ (µM)Selectivity
PRMT19.4Selective over PRMT5, PRMT6, PRMT4 (CARM1)
PRMT5166
PRMT6283
PRMT4>400
TDP-1Low µMEffective on ssDNA and dsDNA

Table 1: Enzyme Inhibition Profile of Furamidine

RNA Interactions and Complex Disruption

Furamidine has been shown to interact with RNA, particularly expanded CUG repeat RNA, which is implicated in diseases like Myotonic Dystrophy Type 1 (DM1). nih.govacs.orgmdpi.comnih.govacs.orgresearchgate.netmyotonic.org These interactions can lead to the disruption of pathogenic RNA-protein complexes. nih.govacs.orgmdpi.comnih.govacs.orgresearchgate.netmyotonic.org

CUG RNA Binding Affinity

Furamidine has demonstrated the ability to bind to CUG RNA. nih.govacs.orgacs.org Isothermal titration calorimetry (ITC) experiments have shown that Furamidine binds to CUG RNA with nanomolar affinity. nih.govacs.org A reported dissociation constant (K_D) for Furamidine binding to a r(CUG)₄ RNA sequence is 99 ± 25 nM. nih.gov Furamidine has also been shown to bind expanded CAG repeat RNA with similar affinity to CUG RNA. acs.org

RNA SequenceBinding Affinity (K_D)Method
r(CUG)₄99 ± 25 nMITC
Expanded CAGSimilar to CUG RNANot specified

Table 2: Furamidine Binding Affinity to Repeat RNA Sequences

MBNL1-CUG RNA Complex Disruption

A significant aspect of Furamidine's action involves the disruption of the complex formed between Muscleblind-like protein 1 (MBNL1) and expanded CUG repeat RNA. nih.govacs.orgmdpi.comnih.govacs.orgresearchgate.netmyotonic.org This complex sequestration of MBNL proteins by toxic RNA is a key feature of DM1 pathogenesis. nih.govnih.govacs.orgresearchgate.net

Electrophoretic mobility shift assays (EMSA) have been used to demonstrate that Furamidine can disrupt the MBNL1-CUG RNA complex in vitro. nih.govacs.org The concentration at which Furamidine achieves 50% inhibition (IC₅₀) of the MBNL1-CUG complex disruption has been determined to be 40 ± 3 µM. nih.gov This disruption is consistent with the observed reduction of CUG ribonuclear foci in cellular models. nih.govacs.orgresearchgate.netmyotonic.org

Complex DisruptedIC₅₀ (µM)Method
MBNL1-CUG RNA40 ± 3EMSA

Table 3: Furamidine's Effect on MBNL1-CUG RNA Complex

Cellular Localization and Uptake Mechanisms

The biological activity of Furamidine is closely linked to its ability to enter cells and distribute within different cellular compartments. Studies using fluorescent Furamidine and its analogues have provided insights into its cellular localization and the mechanisms governing its uptake. aacrjournals.orgresearchgate.netaacrjournals.orgacs.orgnih.govnih.govasm.org

Nuclear Accumulation and Intracellular Distribution

Furamidine (DB75) and several of its analogues have been observed to accumulate selectively in the cell nucleus. aacrjournals.orgresearchgate.netaacrjournals.orgacs.orgnih.govnih.gov This nuclear accumulation is largely driven by the compound's interaction with DNA, particularly its binding to AT-rich sequences in the minor groove. researchgate.netaacrjournals.orgcaymanchem.commedkoo.comresearchgate.netaacrjournals.orgacs.orgnih.govnih.gov The DNA minor groove binding provides a driving force for the massive accumulation of these molecules within the nuclear compartment, where DNA is located. aacrjournals.orgresearchgate.netaacrjournals.org

Fluorescence microscopy studies in various tumor cell lines (including B16 melanoma, MCF7 mammary adenocarcinoma, A549 lung carcinoma, HT29 colon carcinoma, LNCaP, and PC3 prostatic carcinoma) have shown that Furamidine and its N-alkyl derivatives primarily localize to the nucleus. aacrjournals.orgresearchgate.netaacrjournals.orgacs.orgnih.govnih.gov The presence of two amidine terminal groups appears to play a role in facilitating this nuclear accumulation, likely due to nucleic acid binding. acs.orgnih.gov

In trypanosomes, Furamidine initially accumulates in the DNA-containing nucleus and kinetoplast. scite.airesearchgate.net

Mitochondrial Localization

While Furamidine itself predominantly accumulates in the nucleus, studies with its analogues have revealed that structural modifications can alter intracellular distribution, directing some derivatives to other organelles, such as mitochondria. aacrjournals.orgresearchgate.netaacrjournals.orgacs.orgnih.govnih.gov For instance, the phenyl-substituted analogue DB569 primarily localizes in cytoplasmic granules and preferentially accumulates in mitochondria. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov This suggests that the introduction of aromatic substituents on the terminal side chain can be a limiting factor for nuclear uptake and can redirect the compounds to mitochondria. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov

The compartmentalization of cationic diamidines like Furamidine and its analogues can be influenced by factors such as the mitochondrial membrane potential and binding to kinetoplast DNA (kDNA) in parasites. researchgate.net While some analogues show preferential mitochondrial localization, Furamidine (DB75) itself is primarily sequestered in the nuclear compartment due to its strong DNA binding affinity. aacrjournals.orgresearchgate.netaacrjournals.org

Transport Protein Involvement

The entry of furamidine into cells, particularly in pathogenic protozoa like Trypanosoma brucei, is significantly influenced by membrane transporters nih.govmdpi.comasm.orgresearchgate.net. While specific diamidine transporters in mammalian cells have not been extensively identified, studies suggest the involvement of certain organic cation transporters aacrjournals.orgresearchgate.netnih.gov.

P2 Aminopurine Transporter Mediation

The P2 aminopurine transporter, encoded by the TbAT1 gene in Trypanosoma brucei, plays a principal role in the uptake of diamidines, including furamidine nih.govasm.orgukri.orgfrontiersin.org. Loss of function of the P2 transporter is associated with reduced uptake of furamidine and contributes to drug resistance in trypanosomes nih.govukri.orgfrontiersin.org. Studies using P2 transporter knockout cell lines have demonstrated a significant reduction in the uptake of furamidine and its analogues, and the P2 substrate adenine (B156593) has been shown to inhibit furamidine uptake, reinforcing the primary role of this transporter nih.govasm.org. Furamidine has been shown to inhibit the T. brucei P2 aminopurine transporter with a Kᵢ of 1.2 μM caymanchem.comglpbio.com.

High-Affinity Pentamidine (B1679287) Transporter 1 (HAPT1) Interactions

In addition to the P2 transporter, the High-Affinity Pentamidine Transporter 1 (HAPT1), identified as Aquaglyceroporin 2 (TbAQP2) in Trypanosoma brucei, is another transporter involved in the uptake of pentamidine and melaminophenyl arsenicals ukri.orgfrontiersin.orgelifesciences.orgkcl.ac.uk. While HAPT1 is a major determinant of resistance to pentamidine and melarsoprol (B1676173), the dependence of furamidine on HAPT1 appears less dramatic compared to its reliance on P2 nih.govukri.org. However, studies comparing the uptake of furamidine and its analogues in transporter-deficient cell lines, including those lacking HAPT activity, indicate that secondary routes of uptake exist in addition to the primary P2 pathway nih.govasm.org.

Blood-Brain Barrier Permeation Mechanisms

The ability of furamidine and its analogues to cross the blood-brain barrier (BBB) is relevant for the treatment of central nervous system stages of diseases like Human African Trypanosomiasis nih.govasm.orgmyotonic.org. While the exact mechanisms of furamidine permeation across the BBB are not fully elucidated, studies on related diamidines like pentamidine suggest transport-mediated mechanisms asm.org. Human organic cation transporter 1 (hOCT1) has been identified as a transporter capable of transporting pentamidine and other diamidines in mammalian cells, and it is involved in the basolateral efflux of furamidine in intestinal models, although its significance for BBB permeation is still under investigation researchgate.netnih.govcore.ac.uk. The lipophilicity and charge of molecules are known factors influencing BBB permeability, which can occur via passive diffusion or carrier-mediated transport mdpi.comnih.govconicet.gov.ar.

Downstream Molecular and Cellular Effects

Upon entering cells, furamidine exerts its biological effects through interactions with various molecular targets, particularly nucleic acids and proteins involved in gene regulation sigmaaldrich.comnih.govresearchgate.net.

Inhibition of Transcription and Replication

Furamidine is known to bind to the minor groove of DNA, with a preference for AT-rich sequences sigmaaldrich.comscielo.brnih.govresearchgate.netcaymanchem.comsemanticscholar.orgresearchgate.net. This binding can interfere with DNA-dependent enzymes and regulatory factors, leading to the inhibition of transcription and replication scielo.brnih.govresearchgate.netnih.govnih.gov. In the context of myotonic dystrophy type 1 (DM1), furamidine has been shown to inhibit transcription from the CTG•CAG-containing transgene in mouse models nih.govresearchgate.netacs.orgmyotonic.org. The mechanism is thought to involve furamidine binding to the expanded repeat DNA, thereby impeding transcription nih.govresearchgate.netmyotonic.org.

Modulation of Gene Expression

Beyond direct inhibition of transcription, furamidine can also modulate gene expression through other mechanisms nih.govresearchgate.netresearchgate.netnih.gov. Studies in DM1 models have shown that furamidine treatment can lead to the up-regulation of muscleblind-like (MBNL) proteins, which are sequestered by expanded CUG repeat RNA in DM1 nih.govresearchgate.netacs.orgnih.gov. While the exact mechanism for this up-regulation is not fully understood, possibilities include furamidine interacting with DNA in the MBNL genes or altering transcription factor binding nih.gov. Furthermore, furamidine has been shown to have only modest off-target effects on global gene expression compared to other similar molecules, while still rescuing a significant percentage of mis-regulated genes towards wild-type expression levels in DM1 models nih.govresearchgate.netresearchgate.netacs.orgnih.gov.

Impact on RNA Processing and Splicing Events

Furamidine has demonstrated an impact on RNA processing and splicing events, particularly in the context of diseases characterized by aberrant splicing. Expanded CUG repeat RNA can sequester muscleblind-like (MBNL) proteins, disrupting their normal function and leading to global mis-regulation of RNA processing. nih.govacs.org Furamidine has been shown to rescue mis-splicing events associated with such conditions. nih.govacs.orgresearchgate.net

Mis-splicing Rescue in Myotonic Dystrophy Type 1 Models

In models of Myotonic Dystrophy Type 1 (DM1), a disease linked to expanded CTG repeats in the DMPK gene leading to toxic CUG repeat RNA, furamidine has been shown to rescue mis-splicing. nih.govacs.orgresearchgate.net Studies in DM1 patient-derived myotubes and a DM1 mouse model (HSALR) have demonstrated that furamidine treatment can reverse mis-splicing events. nih.govacs.orgresearchgate.netnih.gov For instance, furamidine rescued mis-splicing of the chloride channel (Clcn1) exon 7a and Atp2a1 exon 22 in the HSALR DM1 mouse model. nih.gov The rescue of mis-splicing was observed in the nanomolar concentration range in DM1 patient-derived myotubes with minimal to no cell toxicity. acs.org A combination treatment of erythromycin (B1671065) and furamidine showed additive and synergistic mis-splicing rescue in DM1 models. acs.org

Up-regulation of Muscleblind-like (MBNL) Proteins

A mechanism by which furamidine may exert its effects in DM1 models is through the up-regulation of Muscleblind-like (MBNL) proteins, specifically MBNL1 and MBNL2. nih.govnih.govacs.orgmdpi.com Studies have shown that furamidine treatment can lead to increased levels of both MBNL1 and MBNL2 transcripts and proteins in DM1 patient-derived myotubes. nih.govacs.org This up-regulation of MBNL proteins is considered a potential therapeutic approach to restore functional levels of these proteins, which are often sequestered by the expanded CUG repeat RNA in DM1. mdpi.com While the exact mechanism for this up-regulation is not fully understood, it has been observed in both mouse and human DM models treated with furamidine. mdpi.com

The following table summarizes the impact of furamidine on MBNL1 and MBNL2 levels in DM1 myotubes:

TreatmentMBNL1 Transcript Level ChangeMBNL2 Transcript Level ChangeMBNL1 Protein Level ChangeMBNL2 Protein Level Change
Furamidine (various concentrations)Increased (p<0.01 or better) nih.govIncreased (p<0.01 or better) nih.govIncreased (between 0.25 and 0.75 μM, p<0.05 or better) nih.govIncreased (between 0.1 and 2 μM, p<0.05 or better) nih.gov

Induction of Apoptosis-like Death Pathways

Furamidine has been shown to induce apoptosis-like death pathways in certain contexts. In Trypanosoma cruzi, the parasite that causes Chagas disease, furamidine has been found to induce characteristics of apoptosis-like death, including nuclear DNA condensation and fragmentation, decreased mitochondrial membrane potential, and phosphatidylserine (B164497) exposure. cambridge.orgcambridge.org

Additionally, furamidine has been observed to induce apoptosis in U87MG-derived glioblastoma stem cells (GSCs). nih.gov This effect was dose-dependent and suggested that the anti-proliferative effect of furamidine on GSCs might be related to the induction of apoptosis. nih.gov Further investigations indicated that furamidine can activate the caspase-mediated apoptotic pathway in these cells and cause nuclear condensation and fragmentation. nih.gov The introduction of aromatic substituents on furamidine derivatives has been explored as a strategy to target these compounds to mitochondria, which may be useful in triggering drug-induced apoptosis. aacrjournals.orgresearchgate.net

Autophagy Induction

Furamidine has also been shown to induce autophagy. In differentiated THP-1 (dTHP-1) cells, furamidine treatment has been found to induce autophagy, a cellular process involving the degradation and recycling of cellular components. nitrkl.ac.innih.govnitrkl.ac.in This autophagy induction potential was suggested by multiparametric approaches, including the evaluation of LC3-I to II conversion, protein levels of autophagic markers, and MDC staining. nih.gov Elevated LC3-II expression and increased autophagic vacuole accumulation in the presence of Baf-A1 further demonstrated the positive regulation of autophagic flux upon furamidine treatment. nitrkl.ac.innih.govnitrkl.ac.in Mechanistic investigations suggested that furamidine triggered the Ca2+/SIRT1/FOXO3a pathway, contributing to its effects. nitrkl.ac.innih.gov

Furamidine in Antiparasitic Chemotherapy Research

Efficacy Studies Against Protozoan Parasites

Furamidine and its derivatives have demonstrated activity against a range of protozoan parasites in both in vitro and in vivo models.

African Trypanosomiasis (Sleeping Sickness)

African Trypanosomiasis, caused by Trypanosoma brucei, is a significant target of furamidine research. Studies have investigated its effectiveness against different subspecies, particularly T. b. rhodesiense and T. b. gambiense.

Furamidine (DB75) has shown high activity against Trypanosoma brucei in vitro and in vivo, although its oral bioavailability is poor asm.orgnih.gov. Its methamidoxime prodrug, pafuramidine (B1678284) (DB289), was developed to enhance oral bioavailability and has demonstrated good oral efficacy in mice infected with T. b. rhodesiense asm.orgacs.org.

In a study using the vervet monkey model of sleeping sickness, oral administration of pafuramidine had a notable effect on established T. brucei rhodesiense infections. In the acute stage of the disease, treatment with 10 mg/kg orally for five consecutive days cured all three monkeys in one group, keeping them trypanosome-free for 180 days nih.gov. Lower doses showed reduced efficacy nih.gov. Treatment of late-stage infections showed minimal efficacy, suggesting limited ability of the molecule to cross the blood-brain barrier nih.gov. However, elimination of trypanosomes from the CSF in one animal and improvement in mean PCV suggested some ability to cross the blood-brain barrier nih.gov.

Another study evaluated O-alkoxyamidine analogues of a furamidine prodrug against Trypanosoma brucei rhodesiense in a mouse model acs.org. Compounds with an O-methoxyamidine or O-ethoxyamidine group effectively cured all infected mice upon oral administration, while prodrugs with larger side-chains did not achieve complete cure acs.org.

Furamidine (DB75) has been reported to be potent in vitro against various T. brucei strains, with IC50 values lower than that of diminazene (B1218545) against wild-type and transporter-deficient cell lines asm.org.

CompoundT. b. brucei s427 IC50 (nM)T. b. brucei tbat1-/- IC50 (nM)T. b. brucei B48 IC50 (nM)
Furamidine< 13< 13< 13
Diminazene13Moderate loss of activityModerate loss of activity
Pentamidine (B1679287)< 1< 1> 3000

Other diamidines, including furamidine, have been found ineffective against cerebral trypanosomiasis, with distribution limited to cells lining the blood-brain barrier and blood-cerebrospinal fluid barriers, without penetrating the brain parenchyma mdpi.com.

Malaria (Plasmodium falciparum)

Furamidine and its prodrugs have also been investigated for activity against Plasmodium falciparum, the causative agent of malaria. Pafuramidine (DB289) and its active metabolite furamidine (DB75) have shown microbicidal effects against Plasmodium falciparum researchgate.net. Furamidine has demonstrated potent antimalarial activity in vitro against chloroquine-resistant P. falciparum researchgate.net.

Cryptosporidiosis (Cryptosporidium parvum)

Furamidine and its derivatives have shown efficacy against Cryptosporidium parvum, a cause of cryptosporidiosis. Arylimidamides derived from furamidine have demonstrated good efficacy against Cryptosporidium parvum in neonatal models core.ac.ukresearchgate.netasm.org.

Pneumocystis Pneumonia (Pneumocystis carinii/jiroveci)

Furamidine and its prodrug pafuramidine (DB289) have been studied for the treatment and prophylaxis of Pneumocystis jiroveci pneumonia (PCP), formerly known as Pneumocystis carinii pneumonia wikipedia.orgnih.govresearchgate.net. Pafuramidine is an orally bioavailable prodrug of furamidine nih.gov. Preliminary clinical trials indicated that pafuramidine was effective against pneumocystis pneumonia wikipedia.org. Pafuramidine has shown increased efficacy compared to pentamidine in animal models of Pneumocystis jiroveci researchgate.net.

Chagas Disease (Trypanosoma cruzi)

Research has explored the activity of furamidine and its analogues against Trypanosoma cruzi, the parasite responsible for Chagas disease scielo.brresearchgate.netnih.gov. Phenyl substitution of furamidine has been shown to markedly potentiate its antiparasitic activity against Trypanosoma cruzi in vitro scielo.brnih.govplos.org. A phenyl-substituted analogue of furamidine, DB569, exhibited higher trypanocidal effects against different forms of Trypanosoma cruzi compared to furamidine (DB75) in vitro researchgate.net.

In a T. cruzi mouse model, treatment with DB569 significantly reduced cardiac parasitism and partially increased survival rates researchgate.net. Another study investigated the combination of the furamidine prodrug (DB289) with benznidazole (B1666585) in a T. cruzi-infected mouse model plos.org. Oral treatment with DB289 alone reduced the number of circulating parasites compared to untreated mice plos.org. The combination of DB289 and benznidazole further decreased parasitemia and provided protection against animal mortality, although it did not provide a parasitological cure plos.org.

CompoundIn vitro activity against T. cruzi (IC50)In vivo effect (T. cruzi mouse model)
FuramidineLow-micromolar range scielo.br
DB569Higher than Furamidine researchgate.netReduced cardiac parasitism, increased survival researchgate.net
DB289Reduced circulating parasites plos.org
DB289 + BenznidazoleFurther reduced parasitemia, 100% survival (no parasitological cure) plos.org

Note: In vivo data for DB289 is based on a combination study plos.org. Specific IC50 values for Furamidine were reported in the low-micromolar range scielo.br.

Leishmaniasis (Leishmania species)

Furamidine and its analogues have shown activity against Leishmania species. Research has investigated the in vitro effects of Furamidine (DB75) and its phenyl-substituted analogue, DB569, on Leishmania (L.) amazonensis. nih.gov These studies found that DB569 was significantly more potent than Furamidine at reducing the proliferation of the parasites in both isolated cultures and within host cells like cardiomyocytes and macrophages. nih.gov Fluorescence microscopy indicated that both compounds localized primarily in the nucleus and kinetoplast of the parasites, consistent with their DNA-binding mechanism. nih.gov Electron microscopy revealed that treatment with Furamidine and DB569 induced significant alterations in the parasite's nucleus and kinetoplast, where their DNA target is located. nih.gov These findings suggest that phenyl-substituted Furamidine analogues like DB569 are potential candidates for the treatment of Leishmaniasis. nih.gov

Preclinical Research Models and Findings

Preclinical research involving Furamidine has encompassed both in vitro and in vivo studies to evaluate its efficacy against various parasites.

In vitro Efficacy Assessments

In vitro studies have demonstrated the activity of Furamidine and its analogues against several parasites, including Trypanosoma brucei rhodesiense (T. b. r.) and Plasmodium falciparum (P. f.). nih.govacs.org For instance, some aza-analogues of Furamidine have shown IC₅₀ values against T. b. r. of less than 10 nM in vitro. acs.org In vitro assessments have also been crucial in understanding the mechanism of action, showing that Furamidine can bind to CUG RNA with nanomolar affinity and disrupt the MBNL1-CUG RNA complex at micromolar concentrations in studies related to myotonic dystrophy models. researchgate.netnih.gov

Interactive Table 1: In vitro Efficacy of Furamidine Analogues

CompoundTarget ParasiteIC₅₀ Value (nM)
Aza-analogue 8aTrypanosoma brucei rhodesiense< 10
Aza-analogue 8cTrypanosoma brucei rhodesiense< 10
Aza-analogue 14bTrypanosoma brucei rhodesiense< 10

In vivo Animal Model Studies (e.g., murine models)

In vivo studies, particularly in murine models, have been instrumental in evaluating the efficacy of Furamidine and its prodrugs. Furamidine has shown effectiveness against trypanosomes in both murine and simian models. scielo.brresearchgate.net An intravenous dose of 2.5 µmol kg⁻¹ of Furamidine was highly effective in a Trypanosoma brucei rhodesiense mouse model. researchgate.net In an immunosuppressed rat model of Pneumocystis carinii pneumonia (PCP), a fourteen-day intravenous dosing regimen of 13.3 µmol kg⁻¹ of Furamidine was quite effective, leading to a reduction in lung cyst counts. researchgate.net

Studies with the phenyl-substituted analogue DB569 in a T. cruzi mouse model showed that treatment significantly reduced cardiac parasitism and partially increased the survival rates of the mice. oup.com DB569 also lowered levels of alanine (B10760859) aminotransferase and creatinine, suggesting a protective effect against renal and hepatic lesions caused by the parasite infection. oup.com

Certain aza-analogues of Furamidine have also demonstrated curative effects in an in vivo mouse model for T. b. r., with one compound (6a) producing cures at an oral dosage of 5 mg/kg. acs.org

Interactive Table 2: In vivo Efficacy of Furamidine and Analogues in Murine Models

CompoundParasite ModelAnimal ModelOutcome
FuramidineTrypanosoma brucei rhodesienseMouseHighly effective (single IV dose) researchgate.net
FuramidinePneumocystis carinii pneumoniaImmunosuppressed RatEffective (14-day IV regimen) researchgate.net
DB569Trypanosoma cruziMouseReduced cardiac parasitism, increased survival oup.com
Aza-analogue 6aTrypanosoma brucei rhodesienseMouseCurative (oral dose) acs.org

Development of Prodrugs for Enhanced Antiparasitic Efficacy

The development of prodrugs for Furamidine has been a significant area of research aimed at improving its pharmacokinetic properties, particularly oral bioavailability, which is limited for the parent compound. scielo.braacrjournals.org

Pafuramidine (DB289) as an Orally Active Prodrug

Pafuramidine, also known as DB289, is an orally available bis-O-methylamidoxime prodrug of Furamidine (DB75). nih.govscielo.brnih.gov It was developed to overcome the poor oral effectiveness of Furamidine. scielo.braacrjournals.org Pafuramidine has been shown to be orally active in animal models for human African trypanosomiasis (HAT) and Pneumocystis carinii pneumonia (PCP). nih.govnih.gov It is converted to the active metabolite, Furamidine, within the body. researchgate.net Studies have demonstrated that Pafuramidine and its active metabolite, DB75, showed increased efficacy compared to pentamidine in animal models of T. b. rhodesiense infection. nih.gov

Other Amidoxime (B1450833) and Carbamate (B1207046) Prodrugs

Beyond Pafuramidine, other amidoxime and carbamate prodrugs of Furamidine have been investigated. Bis-amidoxime (DB290) and bis-O-methylamidoxime (DB289) of Furamidine were found to be quite effective in an immunosuppressed rat model for PCP on both intravenous and oral dosing. nih.gov Several carbamates of Furamidine have also been prepared and evaluated as prodrugs. scielo.brcapes.gov.bracs.org Some of these carbamate compounds have shown comparable effectiveness to the oxime prodrugs in the rat model for PCP. scielo.br The bis-2,2,2-trichloroethyl carbamates of N-alkylamidines derived from Furamidine have also demonstrated effectiveness on oral dosing in an immunosuppressed rat model for PCP. nih.govcapes.gov.br

Furamidine in Anticancer Research

Investigational Anticancer Activity

Certain diphenylfuran dications have demonstrated a useful spectrum of antitumor activities. aacrjournals.org For instance, furimidazoline (DB60), an imidazoline (B1206853) analogue, has exhibited significant antiproliferative effects against various tumor cell lines, including those resistant to cisplatinum. aacrjournals.org Furamidine itself has been found to elicit anticancer activity. researchgate.net Research has also explored the antiproliferative activity of azafuramidine derivatives against human cancer cell lines such as liver HepG2, breast MCF-7, and bone U2OS, showing potent cytotoxicity at low concentrations. researchgate.net

Mechanisms of Cytotoxicity in Cancer Cell Lines

To exert cytotoxic action, compounds like furamidine must enter the cell and reach intracellular targets, such as DNA in the nucleus. aacrjournals.orgresearchgate.net Furamidine's cytotoxic potential has been evaluated using survival assays. researchgate.net Studies have aimed to explore the molecular mechanisms behind the antiproliferative activity of furamidine derivatives. researchgate.net

Induction of cell cycle arrest is a mechanism by which potential anticancer agents can inhibit cancer cell proliferation. nih.govxiahepublishing.com Furamidine, identified as a selective protein arginine methyltransferase 1 (PRMT1) inhibitor, has been shown to effectively inhibit the proliferation of U87MG-derived glioblastoma stem cells (GSCs) by inducing cell cycle arrest. researchgate.net This arrest was observed at the G0/G1 phase in U87MG-derived GSCs treated with furamidine. researchgate.netresearchgate.net The inhibitory effect of furamidine on GSC growth was associated with the downregulation of signal transducer and activator of transcription 3 (STAT3) and key GSC markers. researchgate.net

Here is a table summarizing the effect of Furamidine on cell cycle distribution in U87MG-derived GSCs:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control[Data from Source][Data from Source][Data from Source]
Furamidine (10 µM)[Data from Source][Data from Source][Data from Source]
Furamidine (20 µM)[Data from Source][Data from Source][Data from Source]
Furamidine (40 µM)[Data from Source][Data from Source][Data from Source]

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells and is a target for many anticancer therapies. xiahepublishing.comgovinfo.gov Furamidine has been shown to promote the intrinsic apoptotic pathway in U87MG-derived GSCs. researchgate.net The induction of apoptosis by furamidine in these cells contributes to its effectiveness in inhibiting their proliferation and tumorsphere formation. researchgate.net Some studies suggest that targeting mitochondria with furamidine derivatives may be a useful strategy to trigger drug-induced apoptosis. aacrjournals.orgresearchgate.netnih.gov

Oxidative stress, characterized by an imbalance in favor of oxidant burden, plays a significant role in cancer progression. nih.gov While pro-oxidant therapies can have anticancer capabilities by increasing oxidant levels in cancer cells, antioxidant therapies aiming to restore redox homeostasis have shown limitations in clinical practice. nih.gov Some compounds may exhibit dual prooxidant/antioxidant effects. While the provided search results mention the concept of prooxidant/antioxidant effects in the context of cancer therapy generally nih.govdntb.gov.uaekb.egresearchgate.net, specific detailed research findings on Furamidine's direct dual prooxidant/antioxidant effects in cancer cells were not prominently featured.

Apoptosis Induction

Targeting Specific Cellular Compartments in Tumor Cells

To exert their cytotoxic action, compounds must enter cells and reach their intracellular targets. aacrjournals.orgresearchgate.net The distribution of drugs within different cellular compartments can significantly influence their efficacy. plos.org

Furamidine (DB75) and certain analogues have been found to accumulate selectively in the cell nuclei of tumor cells. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govacs.org This selective accumulation is observed with the amidine (DB75) and various N-alkyl derivatives, as well as a guanidine (B92328) derivative. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov In contrast, a phenyl-substituted compound (DB569) primarily localizes in cytoplasmic granules, with nuclei appearing as dark cores. aacrjournals.orgresearchgate.net The presence of two amidine terminal groups in compounds like furamidine appears to play a role in facilitating nuclear accumulation, likely due to binding with nucleic acids. nih.govacs.org DNA minor groove interactions provide a driving force for the substantial accumulation of fluorescent diphenylfuran derivatives in the nuclei. aacrjournals.orgresearchgate.net On entering cells, furamidine and its analogues are attracted to the nucleus, where DNA, a primary known target, is located. aacrjournals.org

Here is a table illustrating the intracellular distribution of Furamidine and an analogue in tumor cells:

CompoundAmidine SubstitutionPrimary Intracellular Localization
FuramidineAmidineCell Nuclei
DB569Phenyl-substitutedCytoplasmic Granules (Mitochondria) aacrjournals.orgresearchgate.netnih.gov

The intracellular distribution of furamidine derivatives can be modulated without affecting their DNA binding and sequence recognition properties. aacrjournals.orgresearchgate.netnih.gov The introduction of aromatic substituents on diphenylfuran diamidines represents a strategy to control their intracellular compartmentalization, potentially directing them to mitochondria. aacrjournals.orgresearchgate.netnih.gov

Mitochondrial Targeting

Furamidine (DB75) is recognized as a DNA minor groove binder with a notable selectivity for AT-rich sequences. While Furamidine itself tends to accumulate selectively in the cell nuclei, studies have shown that modifications to its structure can alter its intracellular distribution. Specifically, the introduction of aromatic rings on the terminal side chain of diphenylfuran diamidines, such as in the phenyl-substituted analogue DB569, can lead to preferential accumulation in cytoplasmic granules, which are suggested to be mitochondria. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

This differential localization is significant because mitochondria play a crucial role in the propagation of apoptotic signals, a key mechanism by which many anticancer drugs exert their effects. aacrjournals.orgaacrjournals.org Targeting mitochondria is considered a valid strategy in cancer chemotherapy. aacrjournals.orgmdpi.comfrontiersin.org The ability to modulate the intracellular distribution of Furamidine derivatives, directing them towards mitochondria, without compromising their DNA binding properties, presents a novel drug design strategy potentially useful for triggering drug-induced apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.net

Studies utilizing fluorescent properties of Furamidine analogues have analyzed their intracellular distribution in various tumor cell lines, including B16 melanoma, MCF7 mammary adenocarcinoma, A549 lung carcinoma, HT29 colon carcinoma, LNCaP, and PC3 prostatic carcinoma. aacrjournals.orgaacrjournals.orgnih.gov These investigations, employing techniques like epifluorescence and confocal microscopy, along with organelle-selective fluorescent probes such as JC-1 and chloromethyl-X-rosamine (both specific to mitochondria), have provided insights into how structural modifications influence cellular localization. aacrjournals.orgaacrjournals.orgnih.gov Furamidine and its phenyl-substituted analogue, which localize to the nucleus and mitochondria respectively, exhibit a shared selectivity and binding affinity for AT sites in DNA. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

Combination Therapy Potential

Combination therapy is a fundamental approach in cancer treatment, aiming to enhance efficacy, minimize drug resistance, and potentially reduce toxicity compared to monotherapy by targeting multiple pathways. nih.govacs.orgoncotarget.com Research has explored the potential of Furamidine in combination with other therapeutic agents, although much of the cited research in this context appears related to myotonic dystrophy type 1 (DM1) rather than directly to cancer treatment in the provided search results. However, the principle of combination therapy to address complex diseases with multi-step pathogenic mechanisms, like cancer, is well-established. nih.govacs.orgoncotarget.comacs.org

While the provided search results detail studies on Furamidine's combination with erythromycin (B1671065) in the context of DM1 models to rescue mis-splicing and improve myotonia, demonstrating additive and synergistic effects with low cell toxicity, the direct application of such combinations in cancer therapy requires further investigation. nih.govacs.orgacs.org The rationale behind combination therapy in cancer, involving the simultaneous targeting of different pathways, suggests that combining Furamidine with other anticancer modalities could yield significant results by potentially overcoming drug resistance and enhancing therapeutic benefits such as reducing tumor growth and inducing apoptosis. oncotarget.comspringermedizin.de

Furamidine has also been identified as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. tocris.comresearchgate.netcaymanchem.commedchemexpress.com Combining TDP1 inhibitors with topoisomerase I inhibitors has been suggested as a strategy for therapeutic selectivity in cancer, particularly in tumors with defective DNA repair pathways. researchgate.net This suggests a potential avenue for Furamidine in combination regimens targeting DNA repair mechanisms in cancer cells.

Interactive Data Table: Intracellular Distribution of Furamidine Analogues in Tumor Cells

CompoundAmidine SubstitutionPrimary Intracellular LocalizationTumor Cell Lines Studied
FuramidineAmidineNucleiB16 melanoma, MCF7, A549, HT29, LNCaP, PC3
N-alkyl derivativesN-alkylNucleiB16 melanoma, MCF7, A549, HT29, LNCaP, PC3
Guanidine derivativeGuanidineNucleiB16 melanoma, MCF7, A549, HT29, LNCaP, PC3
DB569PhenylCytoplasmic granules (Mitochondria)B16 melanoma, MCF7, A549, HT29, LNCaP, PC3
Reverse amidine analogueReverse amidineCytoplasmic granulesB16 melanoma, MCF7, A549, HT29, LNCaP, PC3
Pyridine-substituted compoundPyridine (B92270)Cytoplasmic granulesB16 melanoma, MCF7, A549, HT29, LNCaP, PC3

Structure Activity Relationships Sar and Analog Development of Furamidine

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications of the furamidine scaffold have explored variations in the central linker, terminal groups, and peripheral substituents to delineate their impact on biological activity. These studies have revealed that the nature and position of substitutions significantly influence potency against various targets, including parasitic organisms and cancer cells. nih.govnih.govnih.govnih.govsemanticscholar.orgnih.govdntb.gov.ua

Furan (B31954) Core Structure Modifications

The central furan ring in furamidine serves as a key component of the linker connecting the two amidinophenyl moieties. Modifications to this core structure or its replacement with other heterocyclic or aromatic systems have been explored to understand the impact on biological activity. For instance, studies on related diamidines have investigated the effect of replacing the furan with other linkers, influencing the molecule's curvature, planarity, and length, which in turn affect positioning for DNA interaction. nih.govasm.org While specific detailed data on extensive modifications solely within the furan core of furamidine itself from the provided sources are limited, the principle of modifying the central linker is a common theme in diamidine SAR. Replacing the furan moiety with heterocycles like thiophene, selenophene, indole, or benzimidazole (B57391) in furamidine analogs has shown strong binding to the DNA minor groove and improved in vitro and in vivo activity compared to furamidine. researchgate.net

Terminal Amidine Group Modifications

The terminal amidine groups are critical features of furamidine, being positively charged at physiological pH and essential for interactions with negatively charged biological targets like DNA. nih.gov Modifications to these groups, such as alkylation or replacement with other functionalities, have a significant impact on activity. Alkylation of the terminal amidine moiety can lead to reduced activity, likely due to decreased hydrogen bond donor capacity and increased steric hindrance, both of which are important for binding to targets like PRMT1. semanticscholar.org Phenyl substitution on the amidine termini has been shown to be even more detrimental to activity compared to alkylation in the context of PRMT1 inhibition. semanticscholar.org The presence of two amidine terminal groups appears to play a role in facilitating nuclear accumulation in cells, potentially as a result of nucleic acid binding. nih.govacs.org Replacing diamidine groups with dihydroimidazole (B8729859) rings has also been shown to lower inhibitor potency against PRMT1. rsc.org

Aryl and Heteroaryl Substitutions

Substitutions on the phenyl rings (aryl groups) attached to the furan core, as well as the incorporation of heteroaryl rings, can significantly influence the properties and activity of furamidine analogs. The introduction of aromatic rings on the side chain of diphenylfuran diamidines can modulate their intracellular distribution, potentially targeting them to mitochondria rather than the nucleus. nih.govaacrjournals.org For example, a phenyl-substituted compound (DB569) showed localization in cytoplasmic granules, likely mitochondria, in contrast to furamidine (DB75) which accumulated in cell nuclei. nih.govaacrjournals.org This indicates that the presence of aromatic rings on the terminal side chain can restrict nuclear uptake. nih.gov Replacing the phenyl rings or the furan moiety with heterocycles like thiophene, selenophene, indole, or benzimidazole has resulted in analogs with strong DNA minor groove binding and enhanced antiparasitic activity. researchgate.net

Aza-analogue Synthesis and Evaluation

Aza-analogs of furamidine are compounds where one or more carbon atoms in the aromatic rings are replaced by nitrogen atoms. The synthesis and evaluation of these analogs have been pursued to explore their potential as antiparasitic agents. nih.govnih.gov Introduction of nitrogen atoms into the aromatic system of furamidine can alter the lipophilicity and polarity of the heterocyclic core. researchgate.net Some aza-analogs have shown potent antiprotozoal activity. nih.govnih.govmdpi.com For instance, the aza-analogue of furamidine, azafuramidine (3a), exhibited more potent in vivo antitrypanosomal activity than furamidine, despite having similar in vitro activity. nih.gov Another aza-analogue, 2,5-bis(5-amidino-2-pyridyl)furan (DB829), is a preclinical candidate for treating second-stage human African trypanosomiasis. researchgate.net However, replacing the phenyl ring with pyridine (B92270) in some aza-analogs did not show significant advantages over the furan analogs in certain studies. mdpi.com

Here is a table summarizing some reported IC50 values for Furamidine and selected analogs against Trypanosoma brucei rhodesiense (T.b.r.) and Plasmodium falciparum (P.f.):

CompoundStructure TypeT.b.r. IC50 (nM)P.f. IC50 (nM)Source
Furamidine (DB75)Diphenylfuran diamidine≤7 (approx)≤10 (approx) nih.govnih.gov
Azafuramidine (3a)Aza-analogue of Furamidine≤7 (approx)- nih.gov
Diamidine 8aAza-analogue< 10< 10 nih.gov
Diamidine 8cAza-analogue< 10- nih.gov
Diamidine 14bAza-analogue< 10< 10 nih.gov

Note: IC50 values are approximate based on reported ranges and comparisons.

Correlation between Structural Features and Target Binding Affinity

The biological activity of furamidine and its analogs is closely linked to their ability to bind to specific biological targets, primarily DNA. Furamidine is known to bind selectively to AT-rich sites in the minor groove of DNA. nih.govresearchgate.netmedchemexpress.com The characteristic structural features that contribute to this binding include its ability to adopt a semi-curved shape, the presence of two positively charged terminal amidine groups at physiological pH, and a relatively flat conformation. nih.gov

Studies have shown a correlation between structural modifications and DNA binding affinity. Small changes in the cationic substituents of diphenylfuran derivatives can have major effects on their binding affinity and mode with nucleic acid helical duplexes. nih.gov The inclusion of a central ring and additional aromatic rings within the core element of related compounds impacts curvature, planarity, and length, all of which affect positioning for DNA interaction. nih.govasm.org The amidine groups are crucial for DNA binding, likely interacting with the negatively charged phosphate (B84403) backbone or specific bases within the minor groove. nih.govsemanticscholar.org Modifications that affect the positive charge or the ability of the amidine groups to engage in hydrogen bonding can reduce DNA binding affinity and, consequently, biological activity. semanticscholar.org

Furamidine also inhibits protein arginine methyltransferase 1 (PRMT1) by targeting the enzyme's active site. semanticscholar.orgrsc.orgtocris.com The amidine groups in furamidine are thought to mimic the guanidino moiety of the arginine substrate, which is important for PRMT1 binding. semanticscholar.orgrsc.orgnih.gov Alkylation or phenyl substitution on the amidine moieties reduces PRMT1 inhibitory activity, highlighting the importance of the terminal amidine structure for this interaction. semanticscholar.org

Influence of Substitutions on Cellular Distribution and Uptake

The presence of two or four positive charges in furamidine series compounds leads to selective accumulation in cell nuclei, whereas monocationic compounds generally show reduced cellular uptake capacities. nih.govacs.org This suggests that the dicationic nature is important for efficient entry into and accumulation within cells, likely driven by interactions with negatively charged cellular components, including nucleic acids. nih.govacs.org

However, the introduction of aromatic rings on the terminal side chain can dramatically alter the intracellular distribution. nih.govaacrjournals.org For example, the phenyl-substituted analog DB569 primarily localizes in cytoplasmic granules, likely mitochondria, rather than the nucleus. nih.govaacrjournals.org This indicates that while the dicationic nature may favor cellular uptake, the specific substitutions can direct the compounds to different intracellular compartments. aacrjournals.org This differential localization can occur without significantly affecting DNA binding affinity or sequence recognition properties, suggesting a strategy to modulate intracellular targeting through structural modification. aacrjournals.org The ability of these compounds to accumulate to high intracellular concentrations, particularly in the nucleus and kinetoplast of parasites, is considered crucial for their antiparasitic activity. researchgate.netmdpi.comresearchgate.net

Pharmacokinetic and Disposition Research of Furamidine and Its Prodrugs

Absorption and Biotransformation (Prodrug Activation)

Pafuramidine (B1678284), as a prodrug, requires biotransformation to release the active metabolite, furamidine. This activation primarily occurs through sequential oxidative O-demethylation and reductive N-dehydroxylation reactions. nih.govnih.gov These reactions produce intermediate phase I metabolites. nih.gov The bioconversion of pafuramidine to furamidine involves the sequential loss of two N-methoxy groups. This process can occur either directly or via O-demethylation followed by the reduction of the resulting oxime to the amidine. The initial oxidative O-demethylation of pafuramidine is catalyzed by cytochrome P450 (P450) enzymes, specifically CYP4F2 and CYP4F3B, in human liver microsomes. nih.govnih.gov Reductive intermediate metabolites are products of the cytochrome b5/NADH b5 reductase system. core.ac.uk

Studies have shown that oral doses of pafuramidine in rats and monkeys were well absorbed (approximately 50-70%) and effectively converted to furamidine. capes.gov.brnih.gov However, this was subject to first-pass metabolism and hepatic retention, which limited the systemic bioavailability of furamidine to 10-20%. capes.gov.brnih.gov

Intestinal Contribution to Active Metabolite Formation

While hepatic biotransformation is a primary site for pafuramidine activation, studies using whole-body semi-PBPK models in rats and humans have predicted that the intestine also contributes significantly to the presystemic formation of furamidine. nih.govwsu.edunih.gov This intestinal contribution is estimated to be between 30% and 40% in both species. nih.govwsu.edunih.gov Intestinal first-pass metabolism of pafuramidine is believed to be minimal compared to hepatic first-pass metabolism, based on the reported intrinsic clearance for the formation of an O-demethylation product (M1) in human intestinal and liver microsomes (0.27 and 7.6 ml/min/mg protein, respectively). core.ac.uk Pafuramidine has shown high absorptive permeability in Caco-2 cell monolayers. core.ac.uk

Distribution in Tissues

Furamidine exhibits extensive tissue distribution and accumulation, which is a major component of its disposition. core.ac.uknih.gov After oral administration of [14C]pafuramidine to rats, extensive tissue retention of total radioactivity, predominantly as furamidine, was observed. core.ac.uknih.gov

Hepatic Accumulation

The liver is a major organ of distribution for furamidine. Hepatic accumulation of furamidine has been shown to be extensive. nih.govcore.ac.ukresearchgate.netresearchgate.netunc.edu Following a single oral dose of pafuramidine to healthy rats, a high liver-to-plasma ratio of 1300:1 for furamidine was observed 24 hours post-dose. core.ac.ukresearchgate.net In the liver, furamidine has been found to be associated with the mitochondrial, nuclear, and microsomal fractions. core.ac.ukresearchgate.net The unbound fraction of furamidine in the liver is significantly lower than that in plasma and perfusate (at least 80-fold lower), suggesting that binding sites in the liver may act as an "intracellular sink" that limits systemic exposure to furamidine. nih.govresearchgate.netresearchgate.netunc.edu Preliminary studies with rat isolated perfused livers revealed that furamidine was localized primarily in the mitochondrial fraction (43%). researchgate.net

Renal Distribution

Besides the liver, the kidneys are also identified as major organs for furamidine accumulation. researchgate.net Tissue binding is a significant factor in the disposition of furamidine in both rats and monkeys, as demonstrated by its extensive accumulation in tissues, including the kidney. core.ac.uk Preliminary data suggest that some furamidine analogues may accumulate less in kidney cells than furamidine itself. asm.orgasm.org

Elimination Pathways

Furamidine is eliminated from the body through various pathways, with biliary excretion being a significant route. core.ac.uknih.govwsu.edunih.govresearchgate.net

Biliary Excretion

Biliary excretion plays a role in the disposition of furamidine. core.ac.uknih.govwsu.edunih.govresearchgate.net In humans, furamidine is eliminated primarily by biliary excretion, with renal excretion being negligible. nih.govresearchgate.net Studies in rats have also confirmed that biliary secretion plays a role in the disposition of the prodrug pafuramidine and its conversion to furamidine. The predominant route of excretion of radioactivity after an oral dose of [14C]pafuramidine in rats and monkeys was in the feces, where furamidine was the major radiochemical component. The ratio of biliary excretion to basolateral efflux rate constants for unbound furamidine in isolated perfused rat livers suggests that once formed in the liver, the predominant process determining furamidine elimination is excretion into bile. researchgate.netresearchgate.net

Data Table: Pharmacokinetic Parameters (Rat and Human Semi-PBPK Models)

ParameterRat ValueHuman ValueSource
Intestinal Contribution to Furamidine Formation30-40%30-40% nih.govwsu.edunih.gov
Terminal Elimination Half-life (Furamidine)170 h64 h nih.govwsu.edunih.gov
Terminal Elimination Half-life (Pafuramidine)47 h19 h nih.govwsu.edunih.gov

Note: These values are based on predictions from semi-PBPK models.

Data Table: Furamidine Tissue Distribution (Rat)

TissueLiver-to-Plasma Ratio (24h post-oral pafuramidine)Subcellular Localization in LiverSource
Liver1300:1Mitochondrial, Nuclear, Microsomal core.ac.ukresearchgate.net
KidneyAccumulation observedNot specified core.ac.ukresearchgate.net

Data Table: Hepatic Disposition Parameters (Rat Isolated Perfused Livers)

ParameterFuramidine ValueCPD-0801 ValueSource
Liver-to-Perfusate Partition Coefficient (2h)3700~740 researchgate.netresearchgate.net
Hepatic Unbound Fraction (fu,L)0.3%1.6% nih.govresearchgate.netunc.edu
Ratio of Biliary Excretion to Basolateral Efflux (unbound)9More comparable researchgate.netresearchgate.net

Pharmacokinetic Modeling Approaches

Pharmacokinetic modeling, particularly semi-PBPK modeling, has been extensively applied to characterize the disposition of furamidine and its prodrug pafuramidine. wsu.eduresearchgate.netmsdmanuals.comcore.ac.uk These modeling approaches aim to integrate preclinical and clinical data to provide a quantitative understanding of drug behavior within biological systems. wsu.edu

Semi-Physiologically Based Pharmacokinetic (semi-PBPK) Modelingnih.govnih.gov

Semi-PBPK modeling has been employed to understand the pharmacokinetics of the pafuramidine/furamidine pair. wsu.eduresearchgate.netmsdmanuals.com This approach involves developing models that incorporate both physiological parameters and empirical descriptions of drug disposition processes. wsu.educore.ac.uk For furamidine and pafuramidine, whole-body semi-PBPK models were developed for rats and subsequently for humans. wsu.eduresearchgate.netmsdmanuals.com The human model was often developed based on the rat model, utilizing scaling factors derived from in vitro data, such as those obtained from sandwich-cultured hepatocytes, to account for species differences in metabolic and transport clearance. wsu.eduresearchgate.netmsdmanuals.com These models have been used to describe the disposition of both the prodrug and the active metabolite in plasma and to predict tissue exposure and excretion profiles. wsu.eduresearchgate.netmsdmanuals.com The models suggested that the intestine contributes significantly to the presystemic formation of furamidine in both rats and humans. wsu.eduresearchgate.netmsdmanuals.com

Prediction of Dose-Exposure Relationshipsnih.govnih.gov

A key application of the semi-PBPK models for furamidine and pafuramidine has been the prediction of dose-exposure relationships. wsu.eduresearchgate.netmsdmanuals.com These models allow for the simulation of plasma and tissue concentration-time profiles under different dosing regimens. wsu.eduresearchgate.net By establishing the relationship between the administered dose of the prodrug (pafuramidine) and the resulting exposure to the active metabolite (furamidine) in plasma and tissues, researchers can gain insights into how dose influences systemic and local drug levels. wsu.eduresearchgate.netmsdmanuals.com This is crucial for understanding the pharmacokinetic behavior of the compound and its prodrug.

Interspecies Extrapolation of Clearance Valuesnih.govnih.gov

Interspecies extrapolation of pharmacokinetic parameters, particularly clearance, is a critical aspect of drug development. Semi-PBPK modeling provides a framework for such extrapolations by integrating in vitro and in vivo data across species. wsu.eduresearchgate.netmsdmanuals.comcore.ac.uk For the pafuramidine/furamidine pair, the human semi-PBPK model was developed using data from the rat model and applying scaling factors derived from in vitro studies using rat and human hepatocytes. wsu.eduresearchgate.netmsdmanuals.com This normalized scaling approach, which integrates in vivo and in vitro data, is an alternative method for predicting human pharmacokinetics, especially when significant species differences exist. core.ac.uk While predicting metabolic clearance of parent compounds is common, the interspecies extrapolation of both metabolic and transport clearance values for metabolites like furamidine is less frequently reported. core.ac.uk

Impact of Pathological States on Pharmacokinetics

Pathological states can significantly alter the pharmacokinetics of drugs. Research has investigated the impact of trypanosomal infection, a key target indication for furamidine and its prodrugs, on their pharmacokinetic behavior.

Effects of Trypanosomal Infection on Drug Exposure

Studies in animal models of trypanosomiasis have shown that infection can alter the pharmacokinetics of both pafuramidine and furamidine. In a rat model of first-stage trypanosomiasis, infection significantly increased the systemic exposure (Area Under the Curve, AUC) of both the prodrug and the active diamidine compared to uninfected animals. Specifically, the AUC of the prodrug and the active diamidine were increased by 1.3-fold and 3-fold, respectively, in infected animals. This increase in furamidine AUC during infection was partially attributed to decreased biliary excretion of furamidine. These findings highlight that trypanosomal infection can impact the disposition of bis-O-methylamidoxime prodrugs and their corresponding diamidines, influencing systemic drug exposure.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Furamidine3343
Pafuramidine148313

Impairment of Metabolic and Transport Processes

Research into the pharmacokinetic disposition of furamidine and its prodrugs has highlighted their interactions with key metabolic enzymes and transport proteins, which can significantly influence their efficacy and potential for drug-drug interactions. A primary focus of these studies has been the impact on cytochrome P450 (CYP) enzymes and organic cation transporters (OCTs).

Furamidine and its prodrugs, such as pafuramidine (DB289), undergo biotransformation, primarily in the liver. For pafuramidine, this involves oxidative O-demethylation and reductive N-dehydroxylation reactions to yield the active metabolite, furamidine. core.ac.uknih.gov Studies in rat liver microsomes and cultured primary hepatocytes have delineated these metabolic pathways, identifying intermediate phase I metabolites. core.ac.uknih.gov While metabolism is crucial for prodrug activation, the potential for these compounds to inhibit or induce drug-metabolizing enzymes, particularly CYPs, is a critical aspect of their pharmacokinetic profile.

Investigations into the interaction of furamidine and its prodrugs with drug transporters, particularly organic cation transporters (OCTs), have revealed significant findings. Human organic cation transporter 1 (hOCT1) has been identified as a transporter for both pentamidine (B1679287) and furamidine. researchgate.netnih.govfrontiersin.org Studies using stably transfected Chinese hamster ovary (CHO) cells expressing hOCTs demonstrated that furamidine is a potent inhibitor of hOCT1 and hOCT3, with lower potency for hOCT2. nih.gov Furthermore, furamidine was found to be a good substrate for hOCT1. nih.gov This interaction with hOCT1 is particularly relevant as this transporter plays a vital role in the uptake of organic cations in the liver and other tissues, influencing drug distribution and elimination. researchgate.netnih.govfrontiersin.org The transport of dicationic drugs like furamidine by hOCT1 can also impact their cellular accumulation and potential cytotoxicity. nih.gov

Research indicates that the interaction with transporters is a decisive factor affecting the pharmacokinetics and pharmacodynamics of diamidine drugs like furamidine. researchgate.net While the antiparasitic activity of these compounds relies on their entry into pathogens via membrane transporters, their interaction with mammalian transporters like OCT1 can influence their tissue distribution, elimination, and potential for drug-drug interactions. researchgate.netnih.gov

Studies comparing the disposition of pafuramidine and another prodrug, CPD-0868, have shown differences in their conversion to active metabolites and subsequent efflux. nih.govresearchgate.net Hepatic accumulation of the active metabolites, including furamidine, was found to be extensive, and intrahepatic binding significantly influenced their disposition. nih.gov

While the provided search results highlight the interaction of furamidine and its prodrugs with organic cation transporters, specific detailed data tables explicitly showing the impairment (inhibition or induction) of a wide range of metabolic enzymes (like specific CYP isoforms) by furamidine or its prodrugs were not extensively detailed with quantitative inhibition constants (e.g., IC50 or Ki values) directly applicable to human metabolic enzymes in the immediate search snippets, beyond the general discussion of metabolism and transport. However, the interaction with OCTs, where inhibitory constants for furamidine against hOCT1, hOCT2, and hOCT3 were reported, directly demonstrates the impairment of transport processes. nih.gov

Based on the available information, a data table focusing on the inhibitory effects of furamidine on human organic cation transporters can be generated.

TransporterInhibitorIC50 (M)Reference
hOCT1Furamidine< 21 nih.gov
hOCT2Furamidine189.2 nih.gov
hOCT3Furamidine< 21 nih.gov

This table illustrates the differential inhibitory potency of furamidine across different human OCT isoforms, indicating a notable impairment of hOCT1 and hOCT3-mediated transport at concentrations below 21 M. nih.gov

Further detailed research findings on the impairment of metabolic processes, specifically the inhibition or induction of various human CYP enzymes by furamidine and its prodrugs, would require more targeted investigations beyond the scope of the immediate search results, which primarily focused on the metabolic activation of the prodrugs and transporter interactions.

Mechanisms of Drug Resistance to Furamidine and Its Analogues

Parasite-Mediated Resistance Mechanisms

Resistance to diamidines in parasites, particularly trypanosomes, is strongly linked to alterations in drug transport and uptake. mdpi.comnih.govacs.orgmdpi.com

Alterations in Drug Uptake and Transport

A key mechanism of resistance in parasites involves changes to the transporters responsible for drug entry into the cell. mdpi.comnih.govacs.org The P2 aminopurine transporter, encoded by the TbAT1 gene in Trypanosoma brucei, is a principal route for the uptake of diamidines, including furamidine and pentamidine (B1679287), as well as melaminophenyl arsenicals. researchgate.netasm.orgresearchgate.net Disruption or loss of function of the P2 transporter can lead to reduced drug accumulation and subsequent resistance. researchgate.netresearchgate.net Studies have detected drug-resistant parasites with defects in P2-mediated transport, which can result from mechanisms such as point mutations or deletion of the TbAT1 gene. researchgate.net While loss of P2 alone can lead to significant resistance to some diamidines like diminazene (B1218545) and furamidine, its impact on pentamidine sensitivity might be less pronounced, suggesting the involvement of other transporters. researchgate.netasm.orgresearchgate.netoup.com For instance, pentamidine uptake is also mediated by the high-affinity pentamidine transporter (HAPT1) and potentially a low-affinity pentamidine transporter (LAPT1). researchgate.net Loss of both P2 and HAPT1 may be required for significant resistance to melarsoprol (B1676173) and pentamidine. asm.orgresearchgate.net

Impact of Efflux Mechanisms

While reduced uptake is a primary mechanism, efflux mechanisms can also contribute to drug resistance in some contexts. In trypanosomes, although pentamidine and furamidines are reportedly not substrates for P-glycoproteins (P-gp) or Multidrug Resistance-Associated Proteins (MRPs), other extrusion transporters might play a role in limiting intracellular accumulation, particularly in specific cellular compartments like the central nervous system. nih.gov In the broader context of antimicrobial resistance, activated efflux pumps are a common mechanism used by microorganisms to actively extrude drugs, reducing their intracellular concentration to sub- or non-inhibitory levels. frontiersin.orgmdpi.comajol.info A plasmid-encoded efflux pump, the QacA transporter, has been shown to extrude a range of cationic lipophilic antimicrobial agents, including diamidines, in Staphylococcus aureus. mdpi.com

Correlation between Transport Deficiencies and Resistance Levels

There is a strong correlation between deficiencies in drug transport and the development of resistance to furamidine and its analogues in parasites. mdpi.comnih.gov Parasites with impaired P2 transporter function exhibit significantly reduced uptake of furamidine and its analogues, directly leading to decreased susceptibility. researchgate.netasm.org For example, tbat1−/− parasites show significantly reduced uptake of furamidine, DB820, and CPD0801, confirming that P2 is the main transport route for these compounds in Trypanosoma brucei brucei. asm.org The level of resistance observed is often proportional to the degree of impairment in the transport system. researchgate.netresearchgate.net Re-expression of the P2 transporter in resistant parasite lines has been shown to restore sensitivity to diamidines like diminazene, further highlighting the critical role of this transporter in mediating drug efficacy and resistance. nih.govpreprints.org

Data Table: Correlation between P2 Transporter Function and Diamidine Resistance in Trypanosoma brucei

Diamidine CompoundP2 Transporter StatusEffect on UptakeLevel of ResistanceSource
Furamidine (DB75)Impaired/DeletedSignificantly ReducedSignificant researchgate.netasm.orgresearchgate.netnih.gov
DiminazeneImpaired/DeletedSignificantly ReducedHigh researchgate.netasm.orgresearchgate.netnih.gov
PentamidineImpaired/DeletedReducedModest/Minor researchgate.netasm.orgresearchgate.netoup.com
CPD0801Impaired/DeletedSignificantly ReducedSignificant asm.orgnih.gov

Bacterial Resistance Mechanisms (in the context of broader diamidine research)

While research specifically on furamidine resistance in bacteria is less prominent than in parasites, studies on diamidines in general provide insights into potential bacterial resistance mechanisms. Bacterial resistance to antimicrobial agents, including diamidines, can involve drug inactivation and target receptor modifications. mdpi.comasm.org

Drug Inactivation

Bacteria can develop resistance through enzymatic inactivation of the drug. This can involve enzymes that metabolically degrade the drug or covalently modify key structural elements, hindering interaction with the bacterial target site. acs.orgfrontiersin.orgresearchgate.nettocris.com While specific enzymes that inactivate furamidine or diamidines are not extensively detailed in the provided search results, this is a general mechanism of bacterial resistance to various antimicrobial classes, such as the enzymatic modification of aminoglycosides by acetyltransferases, phosphotransferases, or adenyltransferases, or the hydrolysis of beta-lactams by beta-lactamases. frontiersin.orgajol.inforesearchgate.net

Target Receptor Modifications

Another mechanism of bacterial resistance involves modifications to the drug's target receptor, which prevents or reduces the affinity of the antibiotic molecule for its binding site. acs.orgfrontiersin.orgasm.orgresearchgate.nettocris.com This can occur at the cell surface or intracellularly. Examples include modifications to penicillin-binding proteins (PBPs) in the case of beta-lactam resistance or alterations in ribosomal RNA for resistance to protein synthesis inhibitors. frontiersin.orgresearchgate.nettocris.com For diamidines, which often target DNA, modifications to DNA structure or associated proteins could theoretically contribute to resistance, although specific instances related to furamidine are not detailed in the search results. However, the ability of antibiotic-resistant bacteria to overcome diamidines can be attributed to modifications of the drug's target receptor. asm.org

Decreased Permeability

A significant mechanism of resistance to furamidine and its analogues involves decreased cellular permeability. mdpi.comnih.govnih.govnih.govpmjournal.irophrp.org This reduction in permeability limits the amount of drug that can enter the target cell, thereby preventing it from reaching the concentration required to exert its antimicrobial effect. mdpi.comnih.govnih.gov

In Trypanosoma brucei, the parasite responsible for African trypanosomiasis, uptake of diamidines like pentamidine and diminazene is mediated, in part, by specific transporters such as the P2 aminopurine transporter (encoded by the TbAT1 gene). mdpi.comnih.govresearchgate.netnih.govfrontiersin.org While furamidine's uptake mechanism in trypanosomes is not fully understood, it is believed to potentially utilize similar transport systems. aacrjournals.org Disruption or loss of activity of these transporters, for example, through gene deletion or point mutations, can lead to decreased drug accumulation within the parasite and contribute to resistance. mdpi.comresearchgate.netnih.gov

Decreased permeability as a resistance mechanism is not unique to trypanosomes and diamidines; it is a common strategy employed by various bacteria against a range of antibiotics. nih.govnih.govpmjournal.irophrp.orgmdpi.com In Gram-negative bacteria, the outer membrane acts as a barrier, and alterations in porin channels, which are responsible for the entry of hydrophilic molecules, can reduce the influx of antibiotics. nih.govpmjournal.irophrp.org While furamidine is a cationic compound, and its uptake might involve different mechanisms than those for typical hydrophilic antibiotics, changes in membrane composition or the expression/function of relevant transporters or channels can still impact its intracellular accumulation. aacrjournals.orgophrp.org Efflux pumps, which actively transport drugs out of the cell, can also work in conjunction with decreased influx to further reduce intracellular drug concentrations. nih.govnih.govpmjournal.irmdpi.com

"Seesaw Effect" Phenomena

The "seesaw effect" is a phenomenon where the development of resistance to one drug class leads to increased susceptibility to another drug class. nih.govasm.org This can occur when a resistance mechanism imposes a fitness cost on the organism that is counteracted by sensitivity to a different compound. nih.gov

While the search results mention the "seesaw effect" in the context of antibiotic resistance in general and in relation to other compounds like daptomycin (B549167) and certain antibiotic-resistant bacteria, there is limited direct information specifically linking a "seesaw effect" phenomenon directly to resistance mechanisms involving decreased permeability or other factors specifically for furamidine and its analogues in the provided search results. nih.govasm.orgresearchgate.netbmj.comresearchgate.net

However, the concept of the "seesaw effect" highlights the complex interplay of resistance mechanisms and potential collateral sensitivities. In the broader context of diamidine resistance, if a mechanism conferring resistance to furamidine (e.g., altered uptake) imposes a fitness cost or inadvertently increases the effectiveness of another compound, this could be considered a form of seesaw effect. The provided information suggests that some diamidines, including pentamidine congeners, might even sensitize antibiotic-resistant Gram-negative bacteria to antibiotics typically effective against Gram-positive bacteria, hinting at potential complex interactions, although this is not explicitly described as a "seesaw effect" directly related to furamidine resistance mechanisms like decreased permeability. nih.gov

Further research would be needed to specifically delineate instances of the "seesaw effect" directly linked to defined resistance mechanisms, such as decreased permeability, in organisms resistant to furamidine or its analogues.

Advanced Drug Delivery Systems Research for Furamidine Conceptual and Applied

Strategies for Enhanced Target Site Accumulation

Enhancing the accumulation of Furamidine at specific target sites is a key focus in advanced drug delivery research. This is particularly relevant for conditions where localized delivery can maximize therapeutic effect and minimize systemic exposure. Strategies being investigated include the use of nanocarriers that can exploit specific biological phenomena or be functionalized for active targeting nih.govopenaccessjournals.comnih.gov.

One approach involves leveraging the enhanced permeability and retention (EPR) effect, which is observed in certain pathological tissues, such as tumors, due to their abnormal vasculature mdpi.commdpi.comnih.govscispace.com. Nanoparticle-based systems can accumulate passively in these areas by extravasating through leaky blood vessels openaccessjournals.comnih.govmdpi.commdpi.comnih.govscispace.com.

Furthermore, strategies involving the modification of Furamidine analogs with specific functional groups or their encapsulation within targeted delivery systems are being explored. For instance, studies on Furamidine analogs have shown that incorporating aromatic rings on the side chain can influence their distribution within tumor cells, potentially directing them towards mitochondria rather than the nucleus aacrjournals.org. This suggests that structural modifications can serve as a delivery strategy to target specific cellular compartments aacrjournals.org.

Targeted drug delivery systems can also utilize ligands or antibodies that bind specifically to receptors or markers overexpressed on target cells, leading to increased accumulation at the desired site openaccessjournals.com. While direct examples of Furamidine conjugated to targeting ligands in advanced delivery systems are not extensively detailed in the provided context, the general principles of active targeting using nanocarriers are highly relevant to improving the site-specific delivery of compounds like Furamidine nih.govopenaccessjournals.com.

Reduction of Off-Target Effects

Reducing the off-target effects of therapeutic agents is a significant advantage offered by advanced drug delivery systems nih.govnih.govalliedmarketresearch.comnih.gov. By preferentially delivering Furamidine to the intended site of action, these systems can limit its exposure to healthy tissues, thereby minimizing unintended interactions and associated toxicities nih.govnih.govalliedmarketresearch.comnih.gov.

Research on Furamidine, particularly in the context of myotonic dystrophy type 1 (DM1), has indicated that while it can affect multiple pathways, it has shown a considerable reduction of off-target effects on gene expression compared to other diamidines researchgate.netnih.govnih.gov. This inherent property, combined with targeted delivery strategies, could further enhance its safety profile nih.gov.

Nanocarrier encapsulation can protect healthy cells from the direct cytotoxic effects of the drug during circulation nih.govmdpi.comdovepress.com. Controlled release mechanisms from the delivery system at the target site ensure that the drug is primarily active where it is needed, further reducing systemic exposure and off-target activity nih.govdovepress.comnih.gov.

Improvement of Pharmacological Properties (e.g., solubility, stability, half-life)

Advanced drug delivery systems can significantly improve the pharmacological properties of compounds like Furamidine, addressing challenges such as poor solubility, limited stability, and short half-life mdpi.comnih.govnih.govmedchemexpress.comnih.gov.

Furamidine's solubility can be a factor influencing its formulation and delivery. Nanocarriers, such as liposomes and polymeric nanoparticles, can encapsulate hydrophobic drugs within their core or membrane, effectively increasing their aqueous solubility and enabling their administration mdpi.comdovepress.commdpi.commdpi.com.

The stability of Furamidine can also be enhanced by encapsulating it within protective delivery systems nih.govmdpi.comdovepress.com. This protection can shield the compound from degradation in the biological environment, ensuring that a greater proportion of the administered dose reaches the target site intact nih.govmdpi.comdovepress.com.

Improving the half-life of Furamidine is another area where advanced delivery systems can play a crucial role. Encapsulation within nanocarriers can alter the pharmacokinetic profile of the drug, leading to prolonged circulation time and sustained release nih.govmdpi.comdovepress.comnih.gov. For example, PEGylation of liposomes is a common strategy to extend their circulation half-life by reducing uptake by the reticuloendothelial system mdpi.comdovepress.comfrontiersin.org. This extended presence in the bloodstream allows for greater opportunity for accumulation at target sites, particularly those relying on the EPR effect mdpi.com.

While specific data tables detailing the improvement of Furamidine's pharmacological properties through advanced delivery systems are not provided in the search results, the general principles and demonstrated successes of these systems with other drugs highlight their potential applicability to Furamidine nih.govmdpi.comdovepress.comnih.govnih.govmdpi.com. The use of carriers can lead to improved dissolution rates and increased bioavailability, particularly for poorly soluble compounds nih.govmdpi.com.

Translational and Clinical Research Perspectives for Furamidine and Its Prodrugs

Preclinical Safety and Efficacy Assessments

Preclinical research on furamidine and its prodrugs has demonstrated potent activity against a range of pathogens. Studies have shown furamidine to be effective against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, in both murine and simian models. scielo.br One intravenous dose of furamidine at 2.5 mmol kg⁻¹ was highly effective in a Trypanosoma brucei rhodesiense mouse model. scielo.br A 14-day intravenous dosing regimen of 13.3 mmol kg⁻¹ of furamidine also showed effectiveness in an immunosuppressed rat model of Pneumocystis carinii pneumonia, indicated by a reduction in lung cyst counts. scielo.br Furthermore, furamidine has demonstrated high activity in animal models for Pneumocystis carinii and Cryptosporidium parvum. scielo.br

Preclinical studies also investigated the efficacy of pafuramidine (B1678284), the orally active prodrug of furamidine. In mice acutely infected with T. b. brucei, both single intravenous and oral doses of DB289 cleared the infection, showing an excellent dose response with an ED50 of 2.7 mg/kg and no recrudescence after 30 days. dndi.org Mice chronically infected with T. b. brucei were cleared of parasites after treatment with DB289 at 9.5 mg/kg/d for 3 days, although brain extracts remained infectious, suggesting limited efficacy against CNS disease. dndi.org Vervet monkeys infected with T. b. rhodesiense were cleared of parasites with DB289 at 6.7 mg/kg/d for 5 days, with all animals remaining infection-free in blood and CSF for 90 days. dndi.org

Preclinical safety assessments involved standard protocols including safety pharmacology (neurological, cardiac, renal effects), genetic toxicity assays, animal toxicology studies (acute to 3-month administration, juvenile study), pharmacokinetics, animal and in vitro metabolism, protein binding and tissue accumulation, milk secretion in rats, and effects on embryo and fetal development, pre- and post-natal development, and fertility. dndi.org A significant safety finding was liver toxicity at higher doses of DB289 or DB75, with a minimal safety margin based on calculated animal and human exposure. dndi.org

Preclinical studies are crucial for identifying compounds with optimal efficacy and safety profiles before advancing to clinical trials. nih.gov While traditional dose selection in animal models relies on correlations between plasma concentrations and efficacy, approaches like semiphysiologically based pharmacokinetic (semi-PBPK) modeling have been used to improve the understanding of the relationship between dose and plasma/tissue exposure for pafuramidine and furamidine. nih.gov

Progress in Clinical Trials

Furamidine and its prodrugs have progressed through various phases of clinical trials for different indications. Pafuramidine, in particular, reached advanced stages of clinical development. wikipedia.orgnih.gov

Phase I Studies

Phase I clinical studies with single and multiple oral doses of pafuramidine were conducted in healthy volunteers. dndi.org These studies indicated that pafuramidine was generally well tolerated. dndi.org However, during extended Phase I safety profiling, renal toxicity was observed in some subjects, leading to the failure of clinical trials for pafuramidine in certain indications. researchgate.net

Phase II Studies

Pafuramidine showed excellent activity against both sleeping sickness and malaria in Phase II clinical trials. nih.gov An amidoxime (B1450833) prodrug of furamidine was also undergoing Phase II clinical trials against human African trypanosomes. scielo.braacrjournals.orgresearchgate.net Preliminary clinical trials with pafuramidine indicated effectiveness against Pneumocystis jirovecii pneumonia and the potential for fewer side effects compared to standard treatment. wikipedia.org

Phase III Studies (for Pafuramidine)

Pafuramidine reached Phase III clinical trials for the treatment of first-stage African sleeping sickness. wikipedia.orggatesfoundation.orgacs.org A pivotal Phase III trial compared the efficacy of pafuramidine to pentamidine (B1679287) in treating Human African Trypanosomiasis (HAT). fiercebiotech.com An interim analysis of this trial recommended its continuation. fiercebiotech.com Enrollment in this trial was completed, with patients expected to complete a 12-month follow-up. fiercebiotech.com However, development of pafuramidine for African sleeping sickness was halted in 2008 due to concerns about kidney toxicity observed in a retrospective Phase I safety trial. wikipedia.orgresearchgate.netacs.org

Pafuramidine also reached Phase III clinical trials for the treatment of Pneumocystis jirovecii pneumonia in patients with HIV/AIDS. patsnap.comncats.io

Here is a summary of clinical trial progress for Pafuramidine:

IndicationPhaseStatusNotes
African Sleeping Sickness (Stage 1)IIITerminatedDevelopment halted due to kidney toxicity concerns. wikipedia.orgresearchgate.netacs.org
Pneumocystis Jirovecii PneumoniaIIIUnknownReached Phase III. patsnap.comncats.io
African TrypanosomiasisIICompletedShowed excellent activity. nih.gov
MalariaIICompletedShowed excellent activity. nih.gov
Healthy SubjectsITerminatedSafety and tolerability study. patsnap.com Renal toxicity observed. researchgate.net
Volunteers (Malaria Prophylaxis)I/IICompletedProphylactic antimalarial activity study. patsnap.com

Challenges and Future Directions in Drug Development

Despite promising preclinical and early clinical results, the development of furamidine and its prodrugs has faced significant challenges, primarily related to toxicity. The observed kidney toxicity during clinical trials, particularly with pafuramidine, led to the termination of its development for African sleeping sickness and impacted other indications. wikipedia.orgresearchgate.netacs.org Liver toxicity was also noted in preclinical safety studies. dndi.org

These challenges highlight the need for a deeper understanding of the mechanisms underlying the observed toxicities and the identification of structural modifications that can retain efficacy while improving the safety profile. Research into the metabolism and disposition of pafuramidine and furamidine using approaches like semi-PBPK modeling can help to better understand the relationship between dose and tissue exposure, potentially informing the design of safer drug regimens or the development of new analogs. nih.gov

Future directions in the development of furamidine-based compounds involve the synthesis and evaluation of novel analogs with modified structures aimed at improving the therapeutic index. Studies have explored replacing phenyl groups or the furan (B31954) moiety with other heterocycles to enhance activity and selectivity. nih.govresearchgate.net For instance, new analogs have been prepared and shown to be more active than furamidine in vitro and in vivo against trypanosomes. researchgate.net

Furthermore, research is ongoing to explore the potential of furamidine and its analogs for other indications, such as myotonic dystrophy type 1 (DM1), where furamidine has shown promise in rescuing mis-splicing in cellular and animal models. myotonic.orgnih.govacs.org Understanding the complex mechanisms of action of furamidine in different disease contexts is crucial for guiding future drug development efforts. myotonic.orgnih.gov

The development of new drug candidates also requires addressing challenges in preclinical study design and reporting to ensure that the data adequately support the initiation of clinical trials. plos.org Continued research into the structure-activity relationships of diamidine compounds and the use of advanced modeling techniques are essential for overcoming the limitations encountered in the development of earlier furamidine-based drugs and realizing the therapeutic potential of this class of compounds.

常见问题

Basic: What are the primary mechanisms by which Furamidine rescues mis-splicing in myotonic dystrophy type 1 (DM1)?

Furamidine operates through multi-mechanistic pathways:

  • DNA/RNA binding : Binds CTG•CAG DNA repeats (nanomolar affinity via ITC) to inhibit transcription of pathogenic CUG repeats .
  • MBNL protein modulation : Displaces MBNL proteins from CUG RNA (micromolar range in EMSA) and upregulates MBNL1/2 protein levels in DM1 patient-derived myotubes .
  • Ribonuclear foci reduction : Decreases nuclear CUG RNA foci, restoring splicing regulation .

Methodological Insight: Use RT-qPCR, RNA-seq, and immunofluorescence to validate MBNL levels and foci reduction in DM1 models .

Basic: Which experimental models are most relevant for studying Furamidine’s activity in DM1?

  • HSALR mouse model : Transgenic mice with expanded CUG repeats; Furamidine reduces CUG transcript levels and rescues mis-splicing with minimal off-target effects (146 splicing events vs. 297 for heptamidine) .
  • DM1 patient-derived myotubes : Human cell lines show Furamidine rescues splicing at nanomolar concentrations (0.1–4 μM) without toxicity .

Methodological Insight: Compare splicing rescue (e.g., MBNL1 exon 5 inclusion) and gene expression profiles (RNA-seq) across models to assess translational relevance .

Advanced: How can researchers resolve contradictions in Furamidine’s effects on CUG repeat levels between HSALR mice and human myotubes?

  • HSALR mice : Furamidine reduces expanded CUG repeats (likely via transcriptional inhibition) .
  • Human myotubes : No significant CUG reduction occurs, but splicing rescue is mediated by MBNL upregulation and foci disruption .

Methodological Insight: Conduct parallel ITC and transcript quantification in both models. Use chromatin immunoprecipitation (ChIP) to assess Furamidine’s impact on RNA polymerase II binding at repeat loci .

Advanced: What experimental approaches confirm Furamidine’s dual binding to DNA and RNA?

  • Isothermal titration calorimetry (ITC) : Measures binding affinity (nM range for CTG•CAG DNA; nM-μM for CUG RNA) .
  • Surface plasmon resonance (SPR) : Demonstrates Furamidine binds duplex DNA (AT-rich minor groove) and single-stranded substrates .
  • Gel mobility shift assays (EMSA) : Confirms displacement of MBNL1 from CUG RNA .

Methodological Insight: Combine structural (e.g., X-ray crystallography) and biophysical assays to map binding sites and competitive interactions .

Advanced: How does Furamidine’s inhibition of Tdp1 vary with substrate type (single- vs. double-stranded DNA)?

  • Double-stranded DNA : Furamidine inhibits Tdp1 via minor groove binding and intercalation at GC sites (IC₅₀ ~0.33 μM) .
  • Single-stranded DNA : Inhibition occurs through direct enzyme interaction, independent of DNA intercalation .

Methodological Insight: Use gel-based cleavage assays with fluorophore-labeled substrates (e.g., D14Y for duplex, 14Y for single-stranded) to quantify inhibition efficiency .

Advanced: What strategies minimize off-target effects when testing Furamidine analogs?

  • Transcriptomic profiling : Compare RNA-seq data from treated vs. wild-type models. Furamidine shows <10% off-target splicing changes vs. heptamidine (>20%) .
  • Toxicity screens : Narrow concentration ranges (0.1–4 μM in myotubes) to avoid cell death and aberrant splicing .
  • Structural optimization : Modify the diamidine core to enhance selectivity for pathogenic nucleic acid structures .

Methodological Insight: Prioritize compounds with high rescue indices (e.g., % of genes restored to wild-type expression) in high-throughput splicing arrays .

Advanced: How does Furamidine’s inhibition of PRMT1 influence its therapeutic potential beyond DM1?

  • Epigenetic modulation : Furamidine competitively inhibits PRMT1 (IC₅₀ = 166 μM), reducing H4R3me2a levels in leukemia models .
  • Synergy with other agents : Combined use with DNA-demethylating drugs may enhance efficacy in cancers driven by aberrant splicing .

Methodological Insight: Perform co-immunoprecipitation (Co-IP) and methyltransferase activity assays to validate PRMT1 inhibition .

Table 1: Key Mechanistic Differences Between Furamidine and Heptamidine

ParameterFuramidineHeptamidine
Splicing rescue events146 (HSALR mice)297 (HSALR mice)
Off-target gene changes21% rescued to wild-type6% rescued to wild-type
Toxicity threshold≤4 μM (myotubes)≤2 μM (myotubes)
Primary mechanismMBNL upregulation + RNA foci reductionNon-specific transcriptional inhibition
References

Advanced: What methodological pitfalls arise when interpreting Furamidine’s multi-target effects?

  • Confounding binding promiscuity : Furamidine interacts with DNA, RNA, and proteins (e.g., Rev, MBNL), complicating mechanistic attribution .
  • Dose-dependent effects : At >8 μM, Furamidine exacerbates mis-splicing and cytotoxicity, necessitating precise dosing .

Methodological Insight: Use CRISPR-engineered cell lines (e.g., MBNL1/2 knockouts) to isolate specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furamidine dihydrochloride
Reactant of Route 2
Furamidine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。